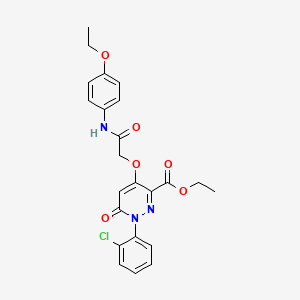

Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (hereafter referred to by its full IUPAC name) is a pyridazine derivative with a complex substitution pattern. Key structural features include:

- A 2-chlorophenyl group at position 1.

- A 4-ethoxyphenyl carbamate moiety at position 2.

- A 6-oxo-1,6-dihydropyridazine core with an ethyl ester at position 2.

Structural analogs often vary in substituents on the phenyl rings or the pyridazine core, leading to differences in physicochemical properties and biological activity .

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(4-ethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O6/c1-3-31-16-11-9-15(10-12-16)25-20(28)14-33-19-13-21(29)27(18-8-6-5-7-17(18)24)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRORXABSKHJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and functional groups. It contains a pyridazine ring fused with various substituents that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridazine have shown significant cytotoxic effects against various cancer cell lines. A study reported that specific pyridazine derivatives exhibited IC50 values in the micromolar range against colon carcinoma HCT-116 cells, indicating effective growth inhibition .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in cancer cells. Compounds with similar structures have been noted for their ability to induce apoptosis and inhibit angiogenesis, which are critical processes in tumor growth and metastasis .

Case Studies

-

Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The IC50 values ranged from 10 µM to 30 µM depending on the specific cell line tested.

Cell Line IC50 (µM) HCT-116 (Colon) 12 MCF-7 (Breast) 15 A549 (Lung) 20 - Mechanistic Studies : Further investigations revealed that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications beyond oncology:

Antioxidant Activity

Studies have indicated that similar compounds possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

Some derivatives have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT-116 | 1.36 |

| B | HCT-116 | 2.34 |

| A | MDA-MB-231 | 6.67 |

| B | MDA-MB-231 | 16.03 |

The mechanism of action often involves the inhibition of critical signaling pathways related to cell proliferation and survival, such as the estrogen receptor signaling pathway.

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits notable antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically evaluated using agar diffusion tests.

Table 3: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| C | Staphylococcus aureus | 12 |

| C | Escherichia coli | 11 |

These findings suggest that structural modifications can enhance both anticancer and antibacterial activities, indicating potential for further development as therapeutic agents.

Case Study on Anticancer Activity

A study investigated the effects of ethyl 1-(2-chlorophenyl)-4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This highlights the compound's potential as a lead candidate for breast cancer therapy.

Case Study on Antibacterial Properties

Another research effort focused on the antibacterial efficacy of structurally related compounds, which demonstrated promising inhibition against bacterial strains while maintaining minimal cytotoxicity towards normal cells. This suggests that derivatives of this compound could serve as effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs Identified

From the available evidence, the closest analog is ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (synonym: ZINC9761815, AKOS024671313) . This compound shares the pyridazine core, ethoxyphenyl carbamate, and ester groups but differs in the substituent at position 1:

- Target compound : 2-chlorophenyl.

- Analog : 4-methylphenyl (p-tolyl).

Table 1: Structural and Functional Differences

Methodological Insights from Crystallographic Tools

While direct data on the target compound’s crystal structure are absent, evidence highlights tools critical for structural elucidation of such analogs:

- SHELX programs : Widely used for small-molecule refinement, including pyridazine derivatives .

- ORTEP-3 : Enables graphical representation of thermal ellipsoids, aiding in visualizing substituent effects .

- SIR97 : Facilitates crystal structure determination via direct methods, applicable to complex heterocycles .

Commercial and Research Relevance

- Supplier Data: The analog ZINC9761815 is listed with three suppliers, indicating commercial interest in this structural class . The target compound’s absence from supplier lists implies it may be a novel or less-explored derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.